molecular formula C12H14FNO3 B10959627 5-[(2-Fluoro-5-methylphenyl)amino]-5-oxopentanoic acid

5-[(2-Fluoro-5-methylphenyl)amino]-5-oxopentanoic acid

Cat. No.: B10959627
M. Wt: 239.24 g/mol
InChI Key: GUZFIQDZDCZZSP-UHFFFAOYSA-N
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Description

5-(2-fluoro-5-methylanilino)-5-oxopentanoic acid is an organic compound that features a fluorinated aromatic amine and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluoro-5-methylanilino)-5-oxopentanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-fluoro-5-methylanilino)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

5-(2-fluoro-5-methylanilino)-5-oxopentanoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique chemical properties make it suitable for the development of advanced materials, such as polymers and coatings.

    Biological Studies: It can be used in the study of enzyme mechanisms and interactions due to its structural features.

Mechanism of Action

The mechanism of action of 5-(2-fluoro-5-methylanilino)-5-oxopentanoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of target enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the ketone group can participate in hydrogen bonding and other interactions with the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-fluoro-5-methylanilino)-5-oxopentanoic acid is unique due to the presence of both a fluorinated aromatic amine and a ketone functional group. This combination of features provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C12H14FNO3

Molecular Weight

239.24 g/mol

IUPAC Name

5-(2-fluoro-5-methylanilino)-5-oxopentanoic acid

InChI

InChI=1S/C12H14FNO3/c1-8-5-6-9(13)10(7-8)14-11(15)3-2-4-12(16)17/h5-7H,2-4H2,1H3,(H,14,15)(H,16,17)

InChI Key

GUZFIQDZDCZZSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)CCCC(=O)O

Origin of Product

United States

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